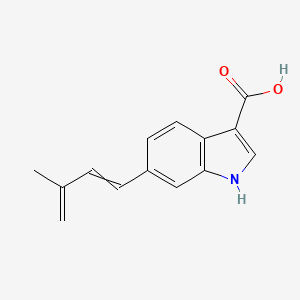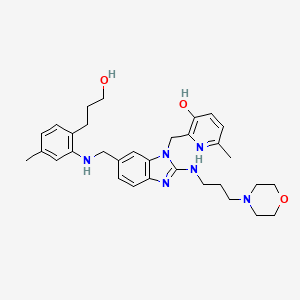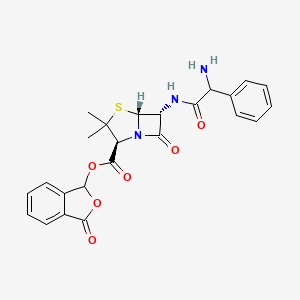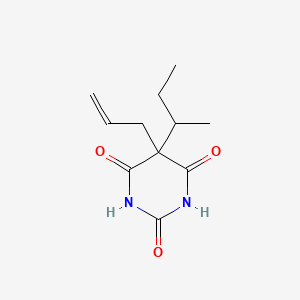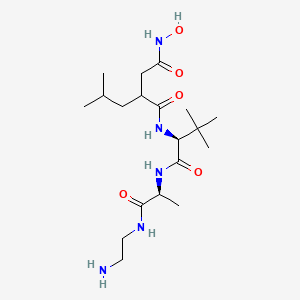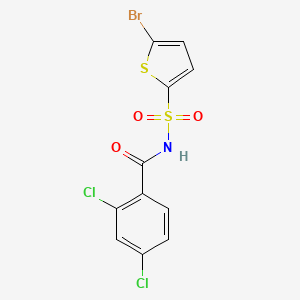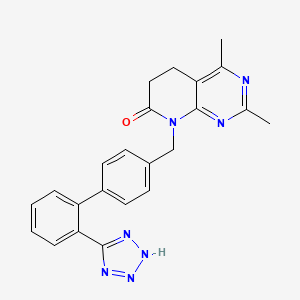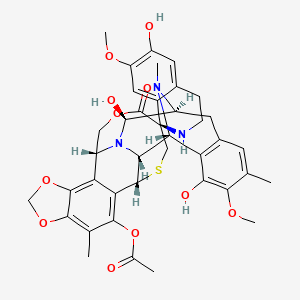
Trabectedin
概要
説明
Trabectedin is a marine-derived antineoplastic agent isolated from the Caribbean tunicate Ecteinascidia turbinata[“].It has a unique chemical structure characterized by three fused tetrahydroisoquinoline rings[“].The compound interacts with the minor groove of the DNA double helix, triggering a cascade of events that interfere with several transcription factors and DNA repair mechanisms[“].
作用機序
Target of Action Trabectedin primarily targets cancer cells, particularly those associated with soft tissue sarcomas and ovarian cancer. It also selectively targets monocytes and tumor-associated macrophages, downregulating inflammatory mediators such as IL-6 and CCL2[“].
Mode of Action this compound binds to the minor groove of DNA, causing the DNA helix to bend towards the major groove[“]. This interaction disrupts DNA transcription and repair processes, leading to the formation of DNA adducts[“].The compound's unique structure allows it to interact with adjacent nuclear proteins, further interfering with cellular processes[“].
Result of Action The binding of this compound to DNA results in cell cycle arrest at the G2/M phase and induction of apoptosis (programmed cell death)[“]. It also modulates the tumor microenvironment, enhancing the efficacy of other chemotherapeutic agents[“].
Action Environment The action of this compound can be influenced by the tumor microenvironment, particularly the presence of immune cells such as tumor-associated macrophages[“]. Environmental factors such as chronic inflammation can also impact its efficacy[“].
Chemical Properties
Trabectedin is primarily known for its alkylating activity[“]. It forms covalent bonds with DNA, leading to the formation of DNA adducts[“].
Reactivity This compound exhibits moderate reactivity with nucleophiles due to its electrophilic centers[“][“]. It reacts with DNA, forming adducts that disrupt DNA function[“][“].
Redox Property This compound is neither a strong oxidizing nor reducing agent[“][“]. Its primary mode of action is through DNA alkylation rather than redox reactions[“][“].
Acidity and Alkalinity This compound contains multiple hydroxyl groups, making it a weakly acidic compound[“]. It does not exhibit significant alkaline properties[“].
Stability This compound is relatively stable under standard conditions[“]. It is sensitive to extreme pH and high temperatures, which can lead to decomposition[“].
Physical Properties
State Trabectedin is a solid at standard temperature and pressure.
Color and Appearance This compound is typically a yellowish solid with a crystalline appearance.
Density The density of this compound is approximately 1.2 g/cm³.
Melting Point and Boiling Point The melting point of this compound is around 200-205°C, and it decomposes before boiling, so a boiling point is not typically reported.
Solubility This compound is sparingly soluble in water but more soluble in organic solvents such as methanol and DMSO (dimethyl sulfoxide).
Hardness The hardness of this compound is not commonly specified in literature, but it is generally considered a crystalline solid.
Electrical Conductivity and Thermal Conductivity This compound does not conduct electricity and has low thermal conductivity typical of organic solids.
Refractive Index The refractive index of this compound is approximately 1.65.
Molecular Structure
Atomic Arrangement Trabectedin has a complex molecular structure composed of a pentacyclic skeleton[“]. It includes two fused tetrahydroisoquinoline rings (subunits A and B), a ten-member lactone bridge, and a spiro ring attached to an additional tetrahydroisoquinoline ring (subunit C)[“].
Bonding Type The compound contains covalent bonds, including single, double, and aromatic bonds[“]. The benzylic sulfide linkage and lactone bridge are key features of its bonding structure[“].
Geometry The geometry of this compound is characterized by its planar aromatic rings and non-planar spiro ring system[“]. The fused rings contribute to its overall three-dimensional structure.
Electron Cloud Distribution The electron cloud distribution in this compound is influenced by its conjugated system of double bonds and aromatic rings, leading to regions of electron density around the rings and electron-deficient areas at the sulfide linkage and lactone bridge.
Stereochemistry This compound exhibits chiral centers, resulting in the existence of multiple stereoisomers[“]. The specific arrangement of these centers contributes to its biological activity.
Resonance Structure This compound has resonance structures due to the conjugation within its fused ring system[“]. These resonance structures stabilize the molecule and contribute to its reactivity.
Biochemical Properties
Trabectedin plays a significant role in DNA interaction and cellular signaling pathways[“]. It interacts with DNA by binding to the minor groove, leading to the formation of DNA adducts[“]. This interaction disrupts DNA transcription and repair mechanisms[“]. This compound also modulates the tumor microenvironment by affecting cytokine production and cellular interactions[“].
Cellular Effects
This compound induces cell cycle arrest at the G2/M phase and apoptosis in cancer cells[“]. It affects cell function by interfering with transcription factors and DNA repair proteins, leading to cell death. Additionally, this compound modulates the tumor microenvironment, enhancing the efficacy of other chemotherapeutic agents[“].
Molecular Mechanism
The molecular mechanism of this compound involves DNA alkylation[“]. It binds to the minor groove of DNA, causing the DNA helix to bend and disrupting normal DNA function[“]. This leads to the formation of DNA adducts and the activation of apoptotic pathways[“]. This compound also interacts with nuclear proteins, further interfering with cellular processes[“].
Time Effect
The effects of this compound can change over time as cancer cells develop resistance. Continuous exposure to this compound may lead to adaptive responses in cancer cells, necessitating combination therapies to maintain its efficacy[“].
Related Small Molecules
D-2-Hydroxypentanedioic acid disodium salt,Physalin A,Bomedemstat ditosylate,TT01001,Antitumor agent-103,GK563 ,Benidipine hydrochloride,Psoralen,Calpeptin,Lobetyolin ,disialoganglioside GD3,Hederacolchiside A1,n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole
科学的研究の応用
Treatment of Soft Tissue Sarcomas
Trabectedin is used in the treatment of soft tissue sarcomas, including liposarcomas and leiomyosarcomas[“]. Its unique mechanism of action allows it to target cancer cells resistant to conventional therapies.
Treatment of Ovarian Cancer
This compound has shown efficacy in treating ovarian cancer, particularly in patients who have relapsed or are refractory to platinum-based chemotherapy[“]. It is often used in combination with other chemotherapeutic agents to enhance its effectiveness[“].
Radiosensitizing Agent
Research has indicated that this compound can act as a radiosensitizer in the treatment of soft tissue sarcomas[“]. It enhances the effects of radiotherapy, making cancer cells more susceptible to radiation-induced damage.
Modulation of the Tumor Microenvironment
This compound modulates the tumor microenvironment by affecting cytokine production and cellular interactions[“]. This modulation can enhance the efficacy of other treatments and improve overall patient outcomes[“].
Combination Therapy
This compound is often used in combination therapies with other chemotherapeutic agents[“]. This approach can overcome drug resistance and improve treatment outcomes for various cancers.
Targeting Tumor-Associated Macrophages
This compound selectively targets tumor-associated macrophages, altering their metabolic functions and reducing their pro-tumorigenic activities[“]. This can lead to a more effective anti-cancer response[“].
Investigational Use in Other Cancers
This compound is being investigated for its potential use in other types of cancers, such as gastric cancer and pediatric cancers[“]. Ongoing research aims to expand its application to a broader range of malignancies.
Mechanistic Studies
Research into the mechanistic studies of this compound continues to uncover its unique interactions with DNA and nuclear proteins[“]. These studies help to optimize its use and develop new therapeutic strategies.
特性
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-AIFWHQITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046880 | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-01 g/L | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trabectedin interacts with the minor groove of DNA and alkylates guanine at the N2 position, which bends towards the major groove. In this manner, it is thought that the drug affects various transcription factors involved in cell proliferation, particularly via the transcription-coupled nucleotide excision repair system. Trabectedin blocks the cell cycle at the G2 phase, while cells at the G1 phase are most sensitive to the drug. It also inhibits overexpression of the multidrug resistance-1 gene (MDR-1) coding for the P-glycoprotein that is a major factor responsible for cells developing resistance to cancer drugs. The agent is also thought to interfere with the nucleotide excision repair pathways of cancer cells, suggesting that it could be effective in the treatment of many cancer types including melanoma and sarcoma, as well as lung, breast, ovarian, endometrial and prostate cancers; clinical evaluations are underway in these indications. | |
| Record name | Trabectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
114899-77-3 | |
| Record name | Trabectedin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114899-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trabectedin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trabectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRABECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trabectedin exert its antitumor activity?
A1: this compound (Yondelis) is a unique antitumor agent originally isolated from the marine organism Ecteinascidia turbinata and currently produced synthetically. [, , ] Its mechanism of action is multifaceted, involving interactions with DNA and affecting multiple cellular processes. [, ] Primarily, this compound binds covalently to the N2 position of guanine residues in the DNA minor groove, preferentially at purine-G-C and pyrimidine-G-G sequences. [] This binding bends DNA towards the major groove, creating a bulky adduct. [] Furthermore, this compound interacts with the nucleotide excision repair pathway, particularly with the XPG protein, forming a stable ternary complex with DNA. [] These interactions disrupt DNA repair mechanisms, cell cycle progression, and transcription factor activity, ultimately leading to cell death. [, , ]
Q2: What is the role of XPG in this compound's mechanism of action?
A2: this compound forms a ternary complex with DNA and the DNA repair protein XPG. [] This interaction prevents XPG from performing its normal function in nucleotide excision repair, ultimately leading to the accumulation of DNA damage and cell death. []
Q3: Does this compound affect transcription factors?
A3: Yes, beyond its direct effects on DNA, this compound has been shown to interfere with the activity of specific transcription factors. [, , ] For instance, in myxoid liposarcoma, a type of cancer characterized by the FUS-CHOP fusion oncoprotein, this compound can displace this oncoprotein from its target gene promoters. [, , ] This disruption of the oncoprotein’s function contributes to the drug's efficacy, particularly in this sarcoma subtype. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



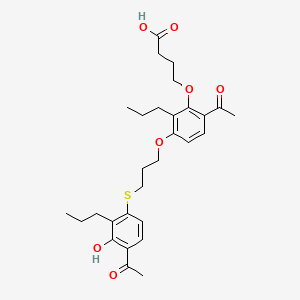
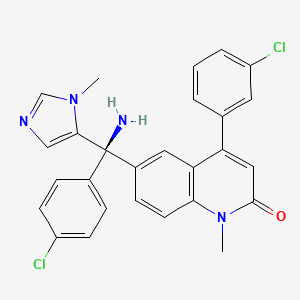

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

